molecular formula C8H9F3N2 B3417462 Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine CAS No. 1060801-96-8

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cat. No.: B3417462
CAS No.: 1060801-96-8
M. Wt: 190.17 g/mol
InChI Key: VGMWDLVTVGODJL-UHFFFAOYSA-N
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Description

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

The synthesis of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves constructing the pyridine ring from a trifluoromethyl-containing precursor . Industrial production methods often utilize vapor-phase reactions to achieve high yields and purity .

Chemical Reactions Analysis

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share the trifluoromethyl group, which contributes to their unique properties and applications in various fields .

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMWDLVTVGODJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230654
Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-96-8
Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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